2-Phenoxy-1,3-thiazol-5-amine
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Overview
Description
2-Phenoxy-1,3-thiazol-5-amine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-1,3-thiazol-5-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of α-haloketones with thiourea or thioamides. For instance, the reaction of 2-bromoacetophenone with thiourea in the presence of a base can yield the desired thiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxy-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Phenoxy-1,3-thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1,3-thiazol-5-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness: 2-Phenoxy-1,3-thiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H8N2OS |
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Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-phenoxy-1,3-thiazol-5-amine |
InChI |
InChI=1S/C9H8N2OS/c10-8-6-11-9(13-8)12-7-4-2-1-3-5-7/h1-6H,10H2 |
InChI Key |
YLRMGIRCEOPVRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(S2)N |
Origin of Product |
United States |
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